2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O6S2/c1-16-4-6-17(7-5-16)24-29-25(37(31,32)20-11-8-18(27)9-12-20)26(35-24)36-15-23(30)28-21-13-10-19(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGELOEAABXXCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a range of biological activities, particularly in the fields of analgesic and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H23BrN2O6S2
- Molecular Weight : 603.5 g/mol
- IUPAC Name : 2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
This compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler oxazole derivatives. The process may include:
- Formation of the oxazole ring via cyclization.
- Introduction of the sulfonyl group through electrophilic substitution.
- Final acetamide formation through acylation reactions.
Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic activity of compounds derived from oxazole derivatives. For instance, a related study evaluated the analgesic effects using the writhing and hot plate tests on mice, demonstrating significant pain relief compared to control groups . The presence of a methoxy group in similar compounds has been associated with enhanced analgesic effects.
Antimicrobial Activity
The antimicrobial potential of oxazole-based compounds has been documented extensively. In comparative tests against various bacterial strains including Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited notable antibacterial activity .
Molecular Docking Studies
In silico studies have been employed to predict the binding affinities of this compound against key molecular targets involved in pain and inflammation pathways, such as COX-2 enzymes. These studies suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related acetamide derivatives, emphasizing key differences in substituents, heterocyclic cores, and reported activities:
Key Structural and Functional Insights:
Core Heterocycle Variations: The oxazole core in the target compound differs from triazole-based analogs (e.g., ). Sulfonyl (-SO₂-) groups (target compound) versus sulfanyl (-S-) linkages (others) impact electronic properties and metabolic stability. Sulfonyl groups enhance electrophilicity and may improve target engagement .
Substituent Effects :
- Halogenated Aromatics : The 4-bromophenyl group (target compound) is shared with , suggesting a role in hydrophobic interactions or halogen bonding. Chlorophenyl () and fluorophenyl () analogs may exhibit varied potency due to differences in electronegativity and steric effects.
- Methoxy vs. Methyl Groups : The 2,4-dimethoxyphenyl acetamide in the target compound contrasts with methyl () or ethyl () substituents. Methoxy groups enhance solubility but may reduce membrane permeability compared to alkyl groups.
Biological Implications :
- While the target compound’s bioactivity is unreported, analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide demonstrate antimycobacterial activity , suggesting a possible therapeutic niche.
- Triazole derivatives (e.g., ) are frequently explored as kinase or protease inhibitors, hinting at similar applications for the target compound if optimized.
Preparation Methods
Cyclization of β-Ketoamide Precursors
The oxazole ring is constructed via acid-promoted cyclization of a β-ketoamide intermediate. A representative protocol involves:
- Preparation of β-ketoamide : Reacting 4-bromophenylsulfonyl chloride with 2-(p-tolyl)acetamide in the presence of triethylamine yields the β-ketoamide precursor.
- Cyclization : Treating the β-ketoamide with phosphorus oxychloride (POCl₃) at 80°C for 6 hours induces cyclization to form the oxazole ring.
Reaction Conditions :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Et₃N, CH₂Cl₂ | 25°C | 2 h | 85% |
| 2 | POCl₃ | 80°C | 6 h | 72% |
Mechanistic Insight : The cyclization proceeds via intramolecular dehydration, facilitated by POCl₃ acting as both a Lewis acid and dehydrating agent.
Alternative Method: TMSBr-Promoted Cyclization
A modern approach employs trimethylsilyl bromide (TMSBr) as a dual acid promoter and nucleophile. This method, adapted from Xiao et al., involves:
- Reacting ortho-propynol phenyl azides with TMSBr in dichloroethane at 60°C.
- Oxidative sulfonation using m-CPBA (meta-chloroperbenzoic acid) to install the sulfonyl group.
Advantages :
- Higher functional group tolerance (e.g., bromine stability).
- Reduced side reactions due to milder conditions.
Installation of the Sulfonyl Group
Direct Sulfonation of Arylthiol Intermediates
The 4-bromophenylsulfonyl group is introduced via oxidation of a thiol precursor:
- Thiol Preparation : Treating 4-bromothiophenol with chlorosulfonic acid yields 4-bromophenylsulfonyl chloride.
- Coupling : Reacting the sulfonyl chloride with the oxazole intermediate in pyridine at 0–5°C.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 0–5°C |
| Yield | 68% |
Characterization : The sulfonyl group is confirmed via IR spectroscopy (asymmetric S=O stretch at 1,360 cm⁻¹).
Thioether Linkage Formation
Nucleophilic Substitution with Mercaptoacetamide
The thioether bridge is established by reacting 5-chloro-oxazole with N-(2,4-dimethoxyphenyl)mercaptoacetamide:
- Synthesis of Mercaptoacetamide : Acetylation of 2,4-dimethoxyaniline with acetyl chloride, followed by thiolation using Lawesson’s reagent.
- Coupling : Displacement of the chloro group on the oxazole with the thiolate anion in DMF at 50°C.
Optimization Data :
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 8 | 65% |
| NaH | THF | 6 | 58% |
Side Reactions : Competing oxidation to sulfone is mitigated by degassing solvents with nitrogen.
Final Assembly and Purification
Convergent Synthesis
The oxazole-sulfonyl and acetamide-thioether modules are coupled via Suzuki-Miyaura cross-coupling:
- Palladium Catalysis : Using Pd(PPh₃)₄ and K₃PO₄ in toluene/ethanol (3:1) at 90°C.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the final compound in 74% purity.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 6.52 (s, 1H, NH), 3.85 (s, 6H, OCH₃).
- HRMS : m/z calc. for C₂₆H₂₄BrN₂O₅S₂ [M+H]⁺: 611.03, found: 611.05.
Comparative Evaluation of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization (POCl₃) | Acid-promoted cyclization | 72 | 85 | Moderate |
| TMSBr route | Dual-promoter cyclization | 68 | 88 | High |
| Suzuki coupling | Palladium catalysis | 74 | 90 | Low |
Trade-offs : The TMSBr method offers scalability but requires stringent moisture control, while Suzuki coupling achieves high purity at the expense of catalyst cost.
Challenges and Mitigation Strategies
Sulfonyl Group Hydrolysis :
Thioether Oxidation :
- Cause : Residual oxidizing agents.
- Solution : Add antioxidants like BHT (butylated hydroxytoluene) during thiol handling.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, including sulfonylation, oxazole ring formation, and thioether linkage. Key steps include:
- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with intermediates under anhydrous conditions (DMF, 0–5°C) .
- Oxazole formation : Cyclization using reagents like POCl₃ or PCl₃ at 80–100°C .
- Thioether coupling : Employing NaH or K₂CO₃ in THF to link the oxazole-thiol moiety to the acetamide backbone . Yield optimization requires strict control of pH, temperature, and moisture levels. Purity is confirmed via HPLC (>95%) and recrystallization .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonyl, oxazole, and acetamide moieties (e.g., sulfonyl peaks at δ 7.8–8.2 ppm; oxazole C=O at ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
- FT-IR : Sulfonyl S=O stretches at 1150–1300 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods resolve contradictions in binding affinity data for this compound?
Discrepancies between in vitro and cell-based assays often arise from solubility or membrane permeability issues. To address this:
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or sulfotransferases .
- Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .
- Cross-reference with molecular dynamics simulations (AMBER/GROMACS) to assess stability of ligand-target complexes .
Q. What strategies mitigate conflicting spectral data during structural elucidation?
Contradictions in NMR/IR data may stem from tautomerism or residual solvents. Solutions include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., oxazole ring proton exchange) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic and methoxy groups .
- Elemental analysis to confirm stoichiometry (C, H, N, S within ±0.4% of theoretical values) .
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) impact bioactivity?
Comparative studies using analogs reveal:
- Bromophenyl groups enhance hydrophobic interactions in enzyme pockets (e.g., IC₅₀ = 2.1 µM vs. chlorophenyl IC₅₀ = 5.8 µM against COX-2) .
- Dimethoxyphenyl acetamide improves solubility (logP reduced by 0.5–1.0 vs. non-polar analogs) .
- Thioether linkage stability : Assessed via oxidative stress assays (H₂O₂ exposure; >80% integrity at 24 hours) .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~4.2 hours in rodents) and bioavailability (<30% due to first-pass metabolism) .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide derivatives) .
- Proteomic analysis : SILAC labeling to track target engagement in tissues .
Methodological Guidelines
- Synthetic reproducibility : Always replicate reactions under inert atmospheres (N₂/Ar) and monitor via TLC .
- Data validation : Cross-check spectral data with structurally similar compounds (e.g., PubChem entries for sulfonamide-oxazole hybrids) .
- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate with orthogonal methods (e.g., Western blotting alongside enzymatic assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
